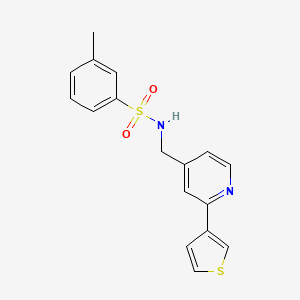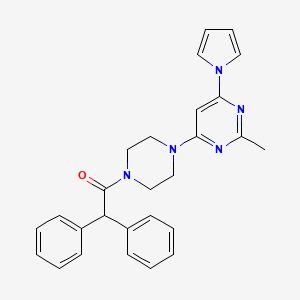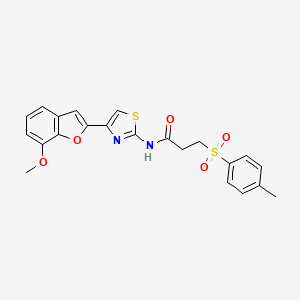
N-phenethyl-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide, also known as PET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PET belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
This research explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds like pyrazoles, isoxazoles, and pyrazolopyrimidines. The study emphasizes the versatility of thiophene derivatives in constructing complex heterocyclic frameworks, potentially relevant for developing novel compounds with diverse biological activities (Mohareb et al., 2004).
Carbon−Sulfur Bond Formation
Development of a New Variant of the Migita Reaction for Carbon−Sulfur Bond Formation
This research presents a palladium-catalyzed method for carbon−sulfur bond formation, crucial for synthesizing tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate. The study details a general method for thioaryl halide cross-coupling, demonstrating the significance of carbon−sulfur bond formation in pharmaceutical synthesis (Norris & Leeman, 2008).
Antimicrobial Activity
Green Approach for the Synthesis of Thiophenyl Pyrazoles and Isoxazoles
This study showcases the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their antimicrobial efficacy. By adopting a green synthesis approach, the research contributes to developing potential antibacterial and antifungal agents, highlighting the therapeutic potential of thiophene derivatives (Sowmya et al., 2018).
Antidepressant Potential
Synthesis and Antidepressant Potential of Thiophene Bearing Pyrazoline Carboxamides
This research investigates thiophene-bearing pyrazoline carboxamides for their antidepressant effects, utilizing behavioral models to assess their potential. The study provides insights into the therapeutic applications of thiophene derivatives in treating depression, emphasizing the importance of structural modification in enhancing biological activity (Mathew et al., 2014).
Molecular Docking Studies
Molecular Docking Studies of Novel Antidepressant Thiophene Derivatives
Further exploring the antidepressant potential, this study uses molecular docking to understand the interaction of thiophene-based pyrazoline-carboxamides with monoamine oxidase isoforms, providing a molecular basis for their antidepressant activity. The findings underscore the importance of computational studies in drug discovery, particularly for identifying novel therapeutic agents (Mathew et al., 2016).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(19-11-8-15-5-2-1-3-6-15)18(9-12-21-13-10-18)16-7-4-14-22-16/h1-7,14H,8-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIISYZIHQCDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)
![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)
![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)
![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)